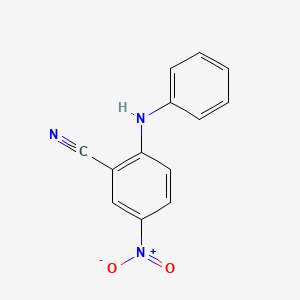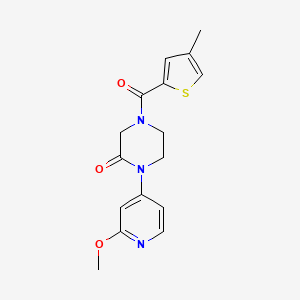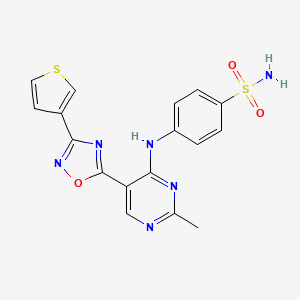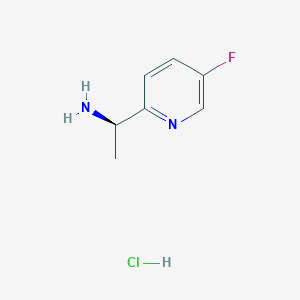![molecular formula C21H24N4O2 B2853500 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide CAS No. 862810-64-8](/img/structure/B2853500.png)
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide” is a type of amide-functionalized imidazo[1,2-a]pyrimidine . These compounds have been synthesized and evaluated for their anticancer activity against different human cancer cell lines .
Synthesis Analysis
The synthesis of similar amide-functionalized imidazo[1,2-a]pyrimidines involves propargylation of the key intermediate 2-amino-6-(trifluoromethyl)pyrimidin-4(3H)-one, followed by cyclization and amide functionalization .
Molecular Structure Analysis
The structure of imidazo[1,2-a]pyrimidine is related to the purine ring system . The IR spectrum of a similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, shows peaks at 3289 (N–H), 1659 (C=O), 1586 (C=N), and 1286 (C–F) cm−1 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include propargylation, cyclization, and amide functionalization .
Physical And Chemical Properties Analysis
A similar compound, N-Cyclopentyl-2-[2-methyl-5-oxo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidin-1(5H)-yl]acetamide, is a white powder with a melting point greater than 250°C .
Mécanisme D'action
Target of Action
The compound, 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide, is a novel derivative of imidazo[1,2-a]pyrimidine . It has been identified as a potential covalent inhibitor, specifically targeting the KRAS G12C mutation . This mutation is commonly found in various types of cancers, making it a significant target for anticancer therapies .
Mode of Action
The compound acts as a covalent inhibitor , binding irreversibly to its target . This irreversible binding is facilitated by the compound’s unique structure, which allows it to form a covalent bond with the KRAS G12C mutation . The compound’s interaction with its target leads to the inhibition of the KRAS G12C mutation, thereby potentially halting the progression of cancer .
Biochemical Pathways
The compound’s action primarily affects the KRAS pathway . The KRAS protein plays a crucial role in cell signaling pathways that control cell growth and division . By inhibiting the KRAS G12C mutation, the compound disrupts these pathways, potentially leading to a decrease in cancer cell proliferation .
Pharmacokinetics
As a covalent inhibitor, it is expected to have a long-lasting effect due to its irreversible binding to its target
Result of Action
The compound’s action results in the inhibition of the KRAS G12C mutation . This inhibition disrupts cell signaling pathways that control cell growth and division, potentially leading to a decrease in cancer cell proliferation . This suggests that the compound could be a potent anticancer agent, particularly for cancers associated with the KRAS G12C mutation .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors These may include the presence of other molecules in the cellular environment, the pH and temperature of the environment, and the presence of metabolic enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide is its selectivity for this compound enzymes. This allows for more specific targeting of cellular processes that involve this compound enzymes. However, its limitations include its low solubility in water, which can make it difficult to administer in lab experiments.
Orientations Futures
There are several future directions for research on 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide. One direction is to investigate its potential use in the treatment of other neurological disorders such as Parkinson's disease. Another direction is to investigate its potential use in combination therapy with other anticancer drugs. Furthermore, its effects on other physiological processes such as inflammation and immune function could be investigated.
Méthodes De Synthèse
The synthesis of 3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide involves several steps. The first step is the synthesis of 5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenol, which is then reacted with 3-cyclopentylpropanoyl chloride to form the intermediate this compound. The final product is obtained by purification through column chromatography.
Applications De Recherche Scientifique
3-cyclopentyl-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer properties, as it inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease, as it has been shown to improve cognitive function in animal models.
Propriétés
IUPAC Name |
3-cyclopentyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-19-9-8-16(18-14-25-12-4-11-22-21(25)24-18)13-17(19)23-20(26)10-7-15-5-2-3-6-15/h4,8-9,11-15H,2-3,5-7,10H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAUCQULKGXJOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)CCC4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2853418.png)
![Ethyl oxo[(1-phenylethyl)amino]acetate](/img/structure/B2853419.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]propanehydrazide](/img/structure/B2853420.png)

![2-chloro-N-cyclohexyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2853424.png)


![N-(4-ethoxyphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2853428.png)

![N-(2-(1H-indol-3-yl)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2853433.png)
![3-Fluoro-4-[[4-[[(3-methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B2853434.png)

![1-[4-[[3,5-Diethyl-4-[(2-nitrophenyl)carbamoylamino]phenyl]methyl]-2,6-diethylphenyl]-3-(2-nitrophenyl)urea](/img/structure/B2853439.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzamide](/img/structure/B2853440.png)
